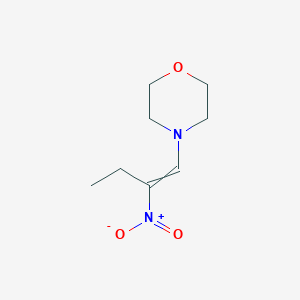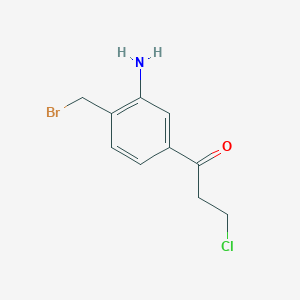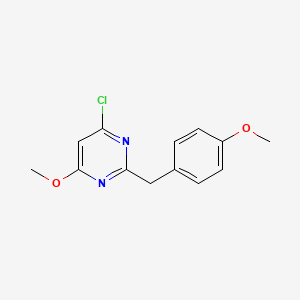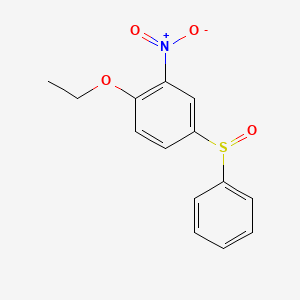
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene is an organic compound that features a benzenesulfinyl group, an ethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfinylation of a benzene derivative followed by nitration and ethoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production .
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted benzene compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its derivatives may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The pathways involved often include oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfinyl derivatives, such as 4-(Benzenesulfinyl)-1-methoxy-2-nitrobenzene and 4-(Benzenesulfinyl)-1-propoxy-2-nitrobenzene .
Uniqueness
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, in particular, may influence its solubility and interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
101241-52-5 |
|---|---|
Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
4-(benzenesulfinyl)-1-ethoxy-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO4S/c1-2-19-14-9-8-12(10-13(14)15(16)17)20(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
XWVGAMLHFMEIHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


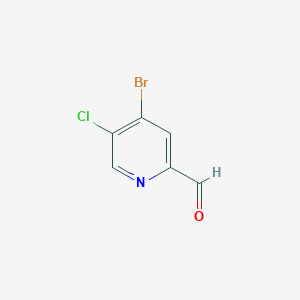

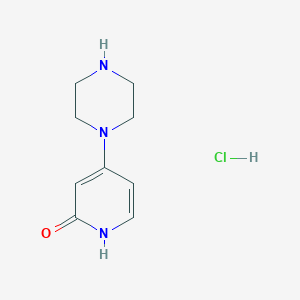
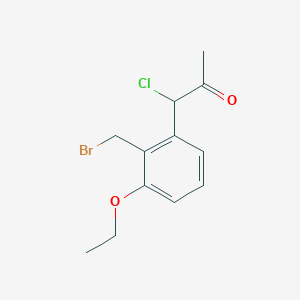
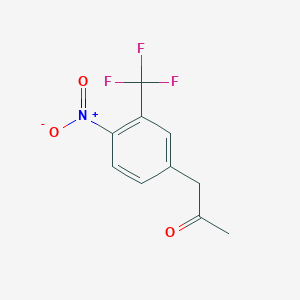
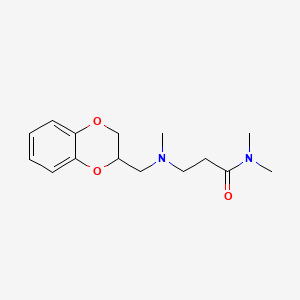
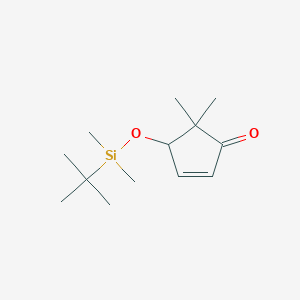
![(R)-2-Acetamido-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid](/img/structure/B14063205.png)

